molecular formula C12H26ClN B6218520 2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride CAS No. 2742657-50-5

2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B6218520
CAS No.: 2742657-50-5
M. Wt: 219.8
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Description

2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with two methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride typically involves the reaction of 4,4-dimethylcyclohexanone with a suitable amine source under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the amine group. Common reagents used in this synthesis include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine
  • 4,4-dimethylcyclohexylamine
  • 2-methylpropan-1-amine

Uniqueness

2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl ring with two methyl groups and an amine group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

2742657-50-5

Molecular Formula

C12H26ClN

Molecular Weight

219.8

Purity

95

Origin of Product

United States

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